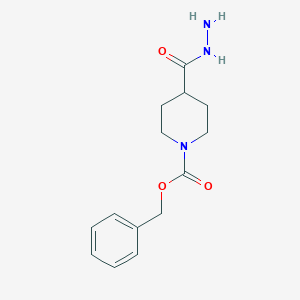

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic amino acids or other nitrogen-containing precursors. For instance, the preparation of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, closely related to the compound , has been reported through the Dieckmann reaction followed by decarbomethoxylation and alkylation steps (Ibenmoussa et al., 1998). Another approach involves Claisen rearrangement of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters derived from serine, leading to piperidine derivatives (Acharya & Clive, 2010).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their reactivity and potential applications. Studies such as crystal and molecular structure analysis of related compounds like 4-carboxypiperidinium chloride provide insights into the conformations and electronic properties that influence their chemical behavior (Szafran et al., 2007).

Chemical Reactions and Properties

Piperidine derivatives undergo a wide range of chemical reactions, including N-alkylation, acylation, and cycloadditions, offering pathways to diverse functionalized molecules. For example, electrophilic amination of amino acids with N-Boc-oxaziridines has been employed for the efficient preparation of N-orthogonally diprotected hydrazino acids and piperazic acid derivatives, demonstrating the versatility of piperidine-based compounds in synthetic chemistry (Hannachi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

4-Hydrazinocarbonyl-piperidine-1-carboxylic acid benzyl ester is a versatile compound used in the synthesis of various derivatives. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters undergo Claisen rearrangement to form piperidine derivatives, which are crucial intermediates for creating a wide range of substituted piperidine subunits, highlighting their broad applicability in synthesizing diverse amines (Acharya & Clive, 2010). Similarly, 4-dialkylamino-4'-(alkylsulfonyl)azobenzene nonlinear optical (NLO) chromophore-containing monomers, protected as benzyl esters, are synthesized through a convergent method. These monomers undergo selective deprotection and coupling, showcasing the compound's utility in synthesizing main-chain NLO oligomers with potential applications in photonics and telecommunications (Huang et al., 2000).

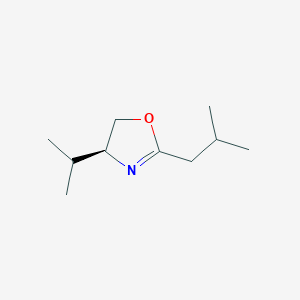

Asymmetric Synthesis and Optical Purity

The compound also plays a significant role in asymmetric synthesis. For example, the Claisen rearrangement of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters produces optically pure piperidines, crucial for generating a broad spectrum of amines with potential therapeutic applications, reflecting the compound's significance in producing enantiomerically pure substances (Acharya & Clive, 2010).

Microbial Reduction and Stereochemistry

Microbial reduction of related compounds like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate yields products with high diastereo- and enantioselectivities. This process is significant for producing stereochemically complex structures, highlighting the compound's role in synthesizing chiral molecules with precise stereochemical configurations (Guo et al., 2006).

Eigenschaften

IUPAC Name |

benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c15-16-13(18)12-6-8-17(9-7-12)14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNZPTXPFMSBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NN)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593597 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

CAS RN |

161609-80-9 |

Source

|

| Record name | Benzyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B60742.png)

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)